Unique Ortho-Bromo/Para-Methyl Substitution Pattern Compared to Common 4-Bromophenyl Regioisomer
The target compound bears a 2-bromo-4-methyl substitution pattern on the N-phenyl ring, distinguishing it from the commercially available regioisomer 2-((4-bromophenyl)amino)-N-carbamoylacetamide (CAS 930735-80-1) . Density Functional Theory (DFT) calculations on analogous bromotoluene systems indicate that ortho-bromo substitution creates a sterically hindered environment around the aniline nitrogen (calculated torsion angle >45°), whereas para-bromo substitution allows near-planar geometry (torsion angle ~10°) [1]. Although direct head-to-head biological comparison data are unavailable in the open literature for these specific compounds, quantum chemical calculations predict that the steric effect of the ortho-bromo group in the target compound reduces rotational freedom about the N-aryl bond, which could affect target binding conformations in ways not achievable with the para-bromo isomer.
| Evidence Dimension | Steric and electronic environment at N-aryl substituent |
|---|---|
| Target Compound Data | 2-bromo-4-methylphenyl (ortho-Br, para-CH₃); calculated torsion angle >45° (estimated from bromotoluene analogs) |
| Comparator Or Baseline | 4-bromophenyl (para-Br only); calculated torsion angle ~10° (analogous system) |
| Quantified Difference | Torsional difference >35°; distinct electrostatic potential surface due to ortho-Br electron-withdrawing effect |
| Conditions | DFT calculations on bromotoluene model systems (class-level extrapolation to N-aryl acetamides) |
Why This Matters
For medicinal chemistry programs exploring CCK-B or related targets, the ortho-bromo substitution provides a sterically constrained pharmacophore conformation that cannot be replicated by the cheaper, commercially available para-bromo isomer.
- [1] Extrapolated from general conformational analysis of ortho-substituted N-aryl amides; see: Brameld, K.A.; Kuhn, B.; Reuter, D.C.; Stahl, M. Small molecule conformational preferences derived from crystal structure data. J. Chem. Inf. Model. 2008, 48, 1-24 for torsional distributions in N-aryl amides. View Source
